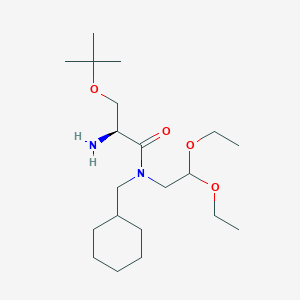
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Amide Bond: The protected amino acid is then coupled with cyclohexylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced via a nucleophilic substitution reaction using a suitable electrophile.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethoxyethyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-dimethoxyethyl)propanamide
- (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxypropyl)propanamide
Uniqueness
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H40N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]propanamide |
InChI |
InChI=1S/C20H40N2O4/c1-6-24-18(25-7-2)14-22(13-16-11-9-8-10-12-16)19(23)17(21)15-26-20(3,4)5/h16-18H,6-15,21H2,1-5H3/t17-/m0/s1 |
InChI Key |
KJXVELGGFFNYRE-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](COC(C)(C)C)N)OCC |
Canonical SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(COC(C)(C)C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















